molecular formula C8H8N4O B14610196 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one CAS No. 60348-40-5

3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one

Katalognummer: B14610196
CAS-Nummer: 60348-40-5
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: BNIMAKMENLHGBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with a triazine ring, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one typically involves the reaction of pyridine derivatives with triazine precursors under controlled conditions. One common method involves the cyclization of pyridine-2-carboxylic acid hydrazide with formamide, followed by oxidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine or triazine compounds, which can have enhanced or modified properties for specific applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one stands out due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

60348-40-5

Molekularformel

C8H8N4O

Molekulargewicht

176.18 g/mol

IUPAC-Name

3-pyridin-2-yl-4,6-dihydro-1H-1,2,4-triazin-5-one

InChI

InChI=1S/C8H8N4O/c13-7-5-10-12-8(11-7)6-3-1-2-4-9-6/h1-4,10H,5H2,(H,11,12,13)

InChI-Schlüssel

BNIMAKMENLHGBY-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC(=NN1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.